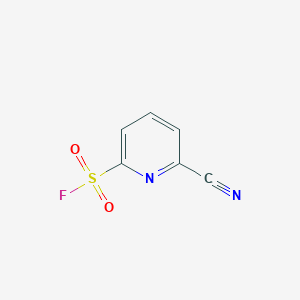

6-Cyanopyridine-2-sulfonyl fluoride

描述

Structure

3D Structure

属性

IUPAC Name |

6-cyanopyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-3-1-2-5(4-8)9-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOMDPMYIPZNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyanopyridine 2 Sulfonyl Fluoride

Conversion from Sulfonyl Chlorides

The most traditional and widely used method for preparing sulfonyl fluorides is through the halogen exchange of the more readily available sulfonyl chlorides. nih.gov This nucleophilic substitution reaction typically employs a fluoride (B91410) source to replace the chlorine atom.

Early methods involved boiling sulfonyl chlorides with an aqueous solution of potassium fluoride. nih.gov A significant improvement was the use of "naked fluoride," which involves using potassium fluoride with a phase-transfer catalyst like 18-crown-6 (B118740) in an anhydrous solvent such as acetonitrile. nih.gov This enhances the nucleophilicity of the fluoride ion, leading to higher yields. Other fluoride sources like potassium bifluoride (KHF2) are also commonly used. nih.gov A simple and mild method for this direct chloride/fluoride exchange utilizes a biphasic mixture of water and acetone (B3395972) with potassium fluoride. organic-chemistry.org

Table 1: Reagents for Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides

| Fluoride Source | Catalyst/Solvent System | Reference |

|---|---|---|

| Potassium Fluoride (aq) | Heat | nih.gov |

| Potassium Fluoride | 18-crown-6 / Acetonitrile | nih.gov |

| Potassium Bifluoride | Various | nih.gov |

Approaches from Sulfonamides

More recently, methods have been developed to synthesize sulfonyl fluorides directly from sulfonamides, which are often stable and readily available compounds. nih.gov This transformation is significant as it allows for the late-stage functionalization of complex molecules that already contain a sulfonamide group. sigmaaldrich.com

One such method involves the activation of the sulfonamide with a pyrylium (B1242799) salt (Pyry-BF4) in the presence of magnesium chloride (MgCl2) to form a sulfonyl chloride intermediate in situ. This intermediate is then immediately converted to the sulfonyl fluoride by the addition of potassium fluoride (KF). nih.govsigmaaldrich.com This one-pot procedure is characterized by its mild reaction conditions and high chemoselectivity. nih.gov

Table 2: Key Reagents for Sulfonyl Fluoride Synthesis from Sulfonamides

| Activating Agent | Chloride Source | Fluoride Source | Reference |

|---|

Synthesis from Sulfonic Acids and Sulfonate Salts

Directly converting sulfonic acids and their salts into sulfonyl fluorides is another important strategy. google.comnih.gov These starting materials are often abundant and inexpensive. organic-chemistry.org

One approach is a one-pot, two-step procedure where the sulfonic acid or sulfonate salt is first converted to the corresponding sulfonyl chloride. nih.gov This can be achieved using reagents like cyanuric chloride in the presence of a catalyst such as tetrabutylammonium (B224687) bromide (TBAB) or tetramethylammonium (B1211777) chloride (TMAC). organic-chemistry.org The in situ generated sulfonyl chloride is then subjected to a chlorine-fluorine exchange with a fluoride source like potassium bifluoride (KHF2). organic-chemistry.org

A more direct, one-step deoxyfluorination of sulfonic acids and their salts has also been developed. One strategy employs thionyl fluoride (SOF2) in dimethylformamide (DMF), which can convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. google.comnih.gov Another complementary method uses the bench-stable solid deoxyfluorinating agent Xtalfluor-E®, which allows for the conversion under milder conditions. google.comnih.gov

Table 3: Methods for Sulfonyl Fluoride Synthesis from Sulfonic Acids/Salts

| Method | Key Reagents | Starting Material | Reference |

|---|---|---|---|

| One-pot, two-step | Cyanuric chloride, KHF2 | Sulfonic acids or sulfonates | organic-chemistry.org |

| Deoxyfluorination | Thionyl fluoride (SOF2) | Sulfonic acid sodium salts | google.comnih.gov |

Direct Fluorosulfonylation Reactions

Direct fluorosulfonylation methods aim to introduce the -SO2F group in a single step from various organic precursors, which is highly desirable for efficiency and late-stage functionalization. These reactions often involve the generation of a fluorosulfonyl radical or employ transition-metal catalysis.

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of aryl and vinyl sulfonyl fluorides. nih.gov These methods often utilize a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), and a fluorine source.

For instance, aryl iodides can be converted to aryl sulfonyl fluorides in a one-pot reaction using a palladium catalyst, DABSO, and an electrophilic fluorine source like Selectfluor. organic-chemistry.org This methodology has also been extended to aryl thianthrenium salts, using sodium dithionite (B78146) (Na2S2O4) as the sulfonyl source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source under palladium catalysis. uni.luacs.org Furthermore, palladium catalysis enables the fluorosulfonylvinylation of organic iodides with ethenesulfonyl fluoride (ESF). bldpharm.com

Table 4: Examples of Palladium-Catalyzed Fluorosulfonylation

| Substrate | SO2 Source | Fluorine Source | Catalyst System | Reference |

|---|---|---|---|---|

| Aryl Iodides | DABSO | Selectfluor | Pd catalyst | organic-chemistry.org |

| Aryl Thianthrenium Salts | Na2S2O4 | NFSI | Pd catalyst | uni.luacs.org |

Radical-mediated reactions provide another avenue for the direct introduction of the sulfonyl fluoride group. organic-chemistry.org These methods often involve the generation of a fluorosulfonyl radical (•SO2F).

Photoredox catalysis can be used to generate alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols. organic-chemistry.org This involves a halogen atom transfer (XAT), followed by SO2 capture and fluorination. organic-chemistry.org Another approach involves the radical hydro-fluorosulfonylation of unactivated alkenes and alkynes using a redox-active radical precursor. nih.gov The use of sulfuryl chlorofluoride (FSO2Cl) as a fluorosulfonyl radical source for the fluorosulfonylation of alkenes has also been reported. google.com Additionally, copper-mediated radical fluorine-atom transfer to sulfonyl radicals has been developed, enabling intra- and intermolecular fluorosulfonylation of C-H bonds and aminofluorosulfonylation of alkenes. prepchem.com

Table 5: Examples of Radical-Mediated Fluorosulfonylation

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Photoredox Catalysis | Alkyl bromides/alcohols, SO2, Fluorine source | Halogen atom transfer (XAT) | organic-chemistry.org |

| Radical Hydro-fluorosulfonylation | Unactivated alkenes/alkynes, Redox-active precursor | Forms aliphatic and alkenyl sulfonyl fluorides | nih.gov |

| Radical Fluorosulfonylation | Alkenes, Sulfuryl chlorofluoride (FSO2Cl) | Direct use of FSO2Cl as radical source | google.com |

Direct Fluorosulfonylation Reactions

Targeted Synthesis of 6-Cyanopyridine-2-sulfonyl Fluoride

A specific, targeted synthesis for this compound has been documented, providing a direct route to this compound. The synthesis starts from 6-(benzylthio)picolinonitrile (B8625945) and proceeds via an oxidative chlorination followed by a fluorination step.

The reaction involves treating the starting material with sodium hypochlorite (B82951) (NaOCl) and sulfuric acid to form an intermediate sulfonyl chloride. This intermediate is then reacted with potassium bifluoride (KHF₂) to yield this compound as a colorless oil. After purification by flash chromatography, the product is obtained with a 55% yield.

Detailed Research Findings:

| Parameter | Details |

| Starting Material | 6-(Benzylthio)picolinonitrile |

| Key Reagents | Sodium hypochlorite (NaOCl), Sulfuric acid (H₂SO₄), Potassium bifluoride (KHF₂) |

| Reaction Type | Oxidative chlorination followed by fluorine-exchange |

| Product | This compound |

| Reported Yield | 55% |

| Physical State | Colorless oil |

| Purification | Flash chromatography |

This table summarizes the specific findings for the targeted synthesis of this compound.

Precursor Identification and Design Strategies for Cyanopyridine Derivatives

The successful synthesis of complex pyridine (B92270) derivatives like this compound begins with the selection of appropriate starting materials. The most common precursors for constructing such disubstituted pyridines are dihalopyridines, which offer two reactive sites for sequential or orthogonal functionalization. For the target compound, a logical starting point would be a 2,6-dihalopyridine, such as 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine.

Design strategies revolve around the differential reactivity of the halogen atoms or the selective activation of specific C-H bonds. nih.gov The classical methods for synthesizing functionalized pyridines, such as the Hantzsch or Bohlmann–Rahtz syntheses, typically build the ring from acyclic precursors but are often less efficient for producing highly substituted pyridines with specific substitution patterns. beilstein-journals.orgnih.gov Therefore, modern approaches focus on the post-functionalization of the pre-formed pyridine ring.

The strategic installation of the cyano and sulfonyl fluoride groups requires careful planning. One common strategy involves a two-step sequence where one functional group is introduced, followed by the second. For instance, starting with a 2,6-dihalopyridine, one halogen can be selectively displaced to install the cyano group, followed by the conversion of the second halogen into the sulfonyl fluoride moiety. Patents describe processes for preparing 2-cyanopyridine (B140075) derivatives via the displacement of a leaving group (like a halogen) with a cyanide source. google.com Alternatively, precursors can be designed where one functional group is already present in a protected or masked form. For example, a 6-chloropurine (B14466) can be converted to a 6-cyanopurine, demonstrating a relevant transformation on a related heterocyclic system. researchgate.net

| Precursor Type | Potential Starting Material | Rationale |

| Dihalopyridine | 2,6-Dichloropyridine | Offers two reactive sites for sequential cross-coupling reactions. Chlorine is a common and cost-effective leaving group. google.com |

| Dihalopyridine | 2,6-Dibromopyridine | Bromine is a more reactive leaving group than chlorine, often requiring milder conditions for oxidative addition in palladium catalysis. nih.gov |

| Pre-functionalized Pyridine | 2-Chloro-6-aminopyridine | The amino group could be converted to a sulfonyl fluoride via diazotization followed by the insertion of sulfur dioxide and subsequent fluorination. |

| Pre-functionalized Pyridine | 6-Chloro-pyridine-2-sulfonic acid | The sulfonic acid can be converted to a sulfonyl fluoride. The chloro group is then available for cyanation. mdpi.com |

**2.2.2. Specific Reaction Pathways for this compound Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly effective for the functionalization of heteroaryl halides. rsc.org The cyanation of a (hetero)aryl halide is a powerful method for introducing the nitrile group. nih.gov This transformation typically involves the reaction of a halopyridine with a cyanide source in the presence of a palladium catalyst.

A plausible route to this compound would involve the palladium-catalyzed cyanation of a 6-halo-pyridine-2-sulfonyl fluoride intermediate. The reaction proceeds via a catalytic cycle that generally involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl-halide bond, transmetalation with the cyanide source, and reductive elimination to form the aryl nitrile and regenerate the active catalyst. youtube.com Despite significant progress, these reactions can be challenging due to catalyst poisoning by the cyanide anion. nih.gov To circumvent this, specific cyanide sources and ligands have been developed to ensure high catalytic activity and reproducibility. nih.govnih.gov

| Component | Examples | Role in Reaction | Citation |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Source of the active Pd(0) catalyst. | nih.gov |

| Ligand | Phosphine ligands (e.g., dppf, Xantphos) | Stabilizes the palladium center and facilitates the catalytic cycle. | nih.gov |

| Cyanide Source | KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆] | Provides the nitrile group for the cross-coupling reaction. | nih.gov |

| Solvent | Dioxane, DMF, Toluene (B28343), Aqueous media | Solubilizes reactants and influences reaction rate and selectivity. | nih.govnih.gov |

| Base | Cs₂CO₃, KOAc | Can facilitate the catalytic cycle, particularly in certain mechanistic pathways. | nih.gov |

The sulfonyl fluoride functional group has gained prominence as a stable yet reactive handle in medicinal chemistry and chemical biology. nih.gov Its installation onto an aromatic ring can be achieved through several methods. One of the most robust approaches involves the conversion of an aryl halide into a sulfonyl fluoride. This is often a two-step, one-pot procedure where the aryl halide is first converted into a sulfinate salt, which is then fluorinated. mdpi.comresearchgate.net

For the synthesis of this compound, a 2-bromo-6-cyanopyridine intermediate could be subjected to a palladium-catalyzed reaction with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to form an intermediate sulfinate salt. mdpi.com This salt is then treated with an electrophilic fluorinating agent to yield the final sulfonyl fluoride. researchgate.net

The final fluorination step is critical. Electrophilic N-F reagents are widely used for this purpose due to their stability, safety, and effectiveness. wikipedia.org These reagents work by delivering an electrophilic fluorine atom ("F⁺") to a nucleophile, in this case, the sulfur atom of the sulfinate.

| Reagent Name | Acronym | Structure | Key Features | Citation |

| N-Fluorobenzenesulfonimide | NFSI | A common, effective, and relatively stable electrophilic fluorinating agent. | researchgate.netwikipedia.org | |

| Selectfluor® | F-TEDA-BF₄ | A highly reactive, cationic N-F reagent known for its broad applicability. | researchgate.net | |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful fluorinating agent, often used for challenging substrates. | wikipedia.org |

Optimization of Reaction Conditions for Yield and Selectivity in Pyridine Systems

Optimizing reaction conditions is paramount when dealing with the functionalization of electron-deficient pyridine rings. beilstein-journals.orgnih.gov The goal is to maximize the yield of the desired product while minimizing side reactions and the formation of isomers. Key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature.

When performing sequential functionalizations on a dihalopyridine, regioselectivity is a major concern. The electronic properties of the pyridine ring and any existing substituents will dictate the relative reactivity of the C2 and C6 positions. For example, after the introduction of a first substituent, the electronic nature of the ring is altered, which can influence the conditions required for the second functionalization. In some cases, switching reaction conditions from basic to acidic can even switch the site of functionalization from meta to para. acs.org

A systematic screening of reaction parameters is often necessary to identify the optimal conditions for the synthesis of this compound.

| Parameter | Variable | Effect on Reaction | Citation |

| Catalyst | Pd(OAc)₂, Ni(cod)₂, Lewis Acids | The choice of metal and its oxidation state can influence reactivity and selectivity. Lewis acids can activate the pyridine ring. | beilstein-journals.orgresearchgate.net |

| Ligand | dppf, Xantphos, N-heterocyclic carbenes (NHCs) | Influences catalyst stability, activity, and steric environment, affecting selectivity. | beilstein-journals.orgnih.gov |

| Temperature | Room Temperature to >100 °C | Affects reaction rate. Higher temperatures can sometimes lead to side products or catalyst decomposition. Milder conditions are often preferred. | nih.gov |

| Solvent | Toluene, DMF, Dioxane, Acetonitrile | Affects solubility of reagents and catalyst, and can influence the reaction pathway. | researchgate.net |

| Base | Cs₂CO₃, K₂CO₃, t-BuOK | Can be critical for C-H activation or for neutralizing acidic byproducts. The choice of base can impact selectivity. | nih.gov |

Mechanistic Investigations of 6 Cyanopyridine 2 Sulfonyl Fluoride Reactivity

Theoretical Frameworks for Sulfonyl Fluoride (B91410) Reactivity in Pyridine (B92270) Systems

The reactivity of sulfonyl fluorides within pyridine systems, such as in 6-cyanopyridine-2-sulfonyl fluoride, is governed by a unique balance of stability and electrophilicity. nih.govscholaris.ca The sulfur(VI)-fluoride (S-F) bond is exceptionally strong and stable, rendering the molecule resistant to hydrolysis and reduction under many conditions. scholaris.casigmaaldrich.com However, the hexavalent sulfur center is inherently electron-deficient and, therefore, highly electrophilic. nih.gov

This electrophilicity is significantly amplified by the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring and the cyano (-CN) group at the 6-position are both strongly electron-withdrawing. Their combined inductive and resonance effects pull electron density away from the sulfonyl group at the 2-position. This electronic pull drastically increases the positive charge on the sulfur atom, making it a potent electrophilic center, primed for reaction with nucleophiles. The reactivity of pyridines and their derivatives is heavily influenced by such electronic factors, with electron-deficient systems favoring nucleophilic attack. acs.org Therefore, the theoretical framework for this compound predicts a highly reactive S-F bond, despite its inherent stability, due to potent electronic activation by the heteroaromatic system.

Role of the Sulfonyl Fluoride Moiety in Electrophilic Activation and Reactivity Tuning

The sulfonyl fluoride group is a cornerstone of "click chemistry," prized for its distinctive blend of stability and latent reactivity. nih.govacs.org It functions as a "privileged warhead" in chemical biology and a versatile connector in synthesis because it remains inert under physiological conditions but can be "unleashed" to react with nucleophiles under specific triggers. nih.govnih.govnih.gov This allows for the incorporation of the sulfonyl fluoride moiety into complex molecular architectures without premature degradation. acs.org

In this compound, the sulfonyl fluoride group's reactivity is precisely tuned by the cyanopyridine scaffold. The electron-withdrawing nature of the ring system activates the sulfur center, making it susceptible to nucleophilic attack. This inherent reactivity can be further modulated. For instance, the introduction of specific catalysts or reaction partners can trigger the exchange of the fluoride ion, demonstrating the group's role as a tunable electrophile. This controlled activation is central to its application in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, where the robust S-F bond is selectively cleaved to form new, stable linkages. nih.govsigmaaldrich.com

Reaction Mechanisms of Sulfur(VI) Fluoride Exchange (SuFEx) with Heteroaromatic Substrates

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful, next-generation click chemistry reaction that has become a primary modality for utilizing sulfonyl fluorides. nih.govsigmaaldrich.com The fundamental mechanism involves the substitution of the fluoride on the hexavalent sulfur center with a suitable nucleophile. nih.govchem-station.com For heteroaromatic substrates like this compound, the high electrophilicity of the sulfur atom, enhanced by the pyridine ring, makes it an excellent substrate for SuFEx reactions. nih.gov

Nucleophilic Attack Pathways and Intermediates

The SuFEx reaction is mechanistically understood as a nucleophilic substitution, often proceeding via an SN2-type pathway at the sulfur atom. nih.govacs.org Computational studies using density functional theory (DFT) have elucidated the process, which begins with the formation of a weakly-bound pre-complex between the sulfonyl fluoride and the nucleophile. nih.gov The reaction then proceeds through a high-energy transition state to form a post-complex, which finally dissociates to yield the products. nih.gov The transition state is characterized as a donor-acceptor complex, where the nucleophile acts as the electron donor to the electron-deficient sulfur atom of the sulfonyl fluoride. acs.org This pathway ensures that the reaction is highly selective, forming sulfonylation products exclusively, in contrast to reactions with sulfonyl chlorides which can sometimes exhibit side reactions. sigmaaldrich.com

Influence of Catalysts and Additives (e.g., Lewis Acids, Organic Superbases)

The efficiency and rate of SuFEx reactions are profoundly influenced by catalysts and additives. These agents can activate either the sulfonyl fluoride electrophile or the nucleophile, significantly lowering the reaction's activation energy.

Organic Bases and Superbases: Tertiary amines (e.g., triethylamine), amidines (e.g., DBU), and phosphazenes are frequently used as basic catalysts. nih.govnih.gov They function primarily by deprotonating the nucleophile (such as an alcohol or amine), thereby increasing its nucleophilicity and dramatically lowering the reaction barrier. nih.govacs.org Organic superbases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) have proven to be exceptionally effective catalysts for this purpose. nih.govresearchgate.net

Lewis Acids: Lewis acidic catalysts, particularly metal salts like calcium triflimide [Ca(NTf2)2], activate the sulfonyl fluoride directly. acs.orgnih.gov Mechanistic studies and computational models show that the calcium ion forms a bidentate complex, coordinating to both a sulfonyl oxygen and the fluorine atom. hmc.eduresearchgate.net This "two-point contact" polarizes the S-F bond, increases the electrophilicity of the sulfur center, and stabilizes the departing fluoride ion as a leaving group. acs.orghmc.edu In some systems, a cooperative effect is achieved by using a Lewis acid in conjunction with a Lewis base like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govhmc.edu

| Catalyst/Additive Class | Example(s) | Proposed Role in Mechanism | Reference(s) |

|---|---|---|---|

| Organic Superbases | BTMG, DBU | Brønsted base activation; increases nucleophilicity of amine/alcohol nucleophiles. | nih.gov, researchgate.net |

| Lewis Acids | Ca(NTf2)2 | Activates the sulfonyl fluoride via coordination to sulfonyl oxygen and fluorine, enhancing sulfur's electrophilicity. | acs.org, nih.gov, hmc.edu |

| Silicon Additives | HMDS | Acts as a fluoride scavenger, forming a highly stable Si-F bond, which provides a strong thermodynamic driving force. | nih.gov, nih.gov |

| Cooperative Catalysts | Ca(NTf2)2 / DABCO | Dual activation: Lewis acid activates the electrophile while the Lewis base activates the nucleophile. | nih.gov, hmc.edu |

Radical Generation and Propagation Mechanisms Involving the Pyridine Sulfonyl Fluoride Group

While the predominant reactivity of sulfonyl fluorides involves heterolytic (two-electron) pathways, they can also participate in radical (one-electron) chemistry under specific conditions. Though generally resistant to reduction, the sulfonyl fluoride group can be activated to form a sulfonyl radical. sigmaaldrich.com

One established pathway involves single electron transfer (SET) to generate a fluorosulfonyl radical (•SO2F). oup.comdigitellinc.com This can be achieved through photochemical methods, where an electron donor-acceptor (EDA) complex, formed, for example, between an N-activated pyridinium (B92312) salt and a sulfinate, undergoes photoexcitation to produce sulfonyl radicals. nih.gov These radicals can then propagate in chain reactions, such as addition to alkenes. nih.gov Another approach is through electrochemical oxidation of thiols, a process that proceeds via radical cation intermediates which can react with a fluoride source. acs.org These radical pathways represent a distinct and complementary mode of reactivity to the more common SuFEx mechanism.

| Mechanism | Key Process | Typical Intermediates | Activation Method | Reference(s) |

|---|---|---|---|---|

| Sulfur(VI) Fluoride Exchange (SuFEx) | Nucleophilic substitution at sulfur (SN2-type) | Pentacoordinate sulfur transition state | Base or Lewis acid catalysis | nih.gov, acs.org, nih.gov |

| Radical Pathway | Single Electron Transfer (SET) | Sulfonyl radical (RSO2•) | Photochemical or electrochemical | digitellinc.com, nih.gov, acs.org |

Computational Chemistry Studies on Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has been indispensable for elucidating the reaction mechanisms of sulfonyl fluorides. These studies provide detailed insights into reaction pathways, transition state structures, and the roles of catalysts that are often difficult to probe experimentally.

DFT calculations have corroborated the SN2-type mechanism for the SuFEx reaction, mapping the potential energy surface from reactants through the transition state to products. nih.govacs.org These models quantitatively demonstrate how basic additives lower the activation energy barrier by enhancing the strength of the nucleophile. acs.org For Lewis acid catalysis, computational studies on the Ca(NTf2)2 system have been particularly revealing. They identified the pre-activation resting state as a calcium complex ligated to amines and precisely modeled the transition state, showing the bidentate coordination of the calcium ion to the sulfonyl fluoride. hmc.eduresearchgate.net The calculated activation barrier of approximately 21 kcal/mol showed excellent agreement with values derived from experimental kinetics, validating the proposed mechanism. hmc.edu Furthermore, computational docking studies are widely used to predict how sulfonyl fluoride-containing molecules will bind to biological targets like proteins, guiding the rational design of covalent inhibitors. nih.govacs.org

| Finding | Computational Method | Key Result | Reference(s) |

|---|---|---|---|

| Activation Barrier | DFT | Calculated activation barrier of ~21 kcal/mol, matching experimental data. | hmc.edu, researchgate.net |

| Transition State Geometry | DFT | Revealed a two-point contact where Ca2+ coordinates to both a sulfonyl oxygen and the leaving fluoride. | hmc.edu, researchgate.net |

| Catalyst Resting State | DFT | Identified the likely pre-activation state as a Ca(NTf2)2 complex with ligated amine nucleophiles. | hmc.edu, researchgate.net |

Density Functional Theory (DFT) Calculations for Energy Landscapes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. For this compound, DFT calculations are instrumental in mapping the potential energy surfaces of its reactions, particularly in Sulfur(VI)-Fluoride Exchange (SuFEx) processes.

Detailed research findings show that by using specific functionals and basis sets, such as M06-2X/6-311G(d,p), researchers can compute the energy profiles for reactions involving aryl sulfonyl fluorides. researchgate.net These profiles illustrate the energy changes as the molecule proceeds from reactants to products through a high-energy transition state. This allows for the calculation of the activation energy barrier, which is a critical factor in determining reaction rates. For instance, in a model SuFEx reaction between a sulfonyl fluoride and an amine, DFT calculations can determine the activation barrier, which has been corroborated by experimental kinetics. hmc.eduresearchgate.net

The calculations can model the interaction with other reagents, such as a base or catalyst, revealing their specific roles in the mechanism. For example, transition state analysis can show how a catalyst activates the sulfur(VI) center and stabilizes the leaving fluoride ion. hmc.eduresearchgate.net For this compound, the electron-withdrawing nature of the cyanopyridine ring significantly influences the electrophilicity of the sulfur center, an effect that can be precisely quantified by DFT. By analyzing the geometries and energies of stationary points along the reaction coordinate, a comprehensive energy landscape is constructed, providing a foundational understanding of the compound's chemical behavior. researchgate.net

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Pre-activation Complex Formation | Coordination of amine nucleophile and sulfonyl fluoride to a catalyst center. | -2.3 |

| Rate-Determining Transition State | Nucleophilic attack of the amine on the sulfur(VI) center with fluoride departure. | 21.3 |

| Post-Reaction Complex | Formation of the final sulfonamide product complexed with the catalyst and fluoride. | -29.9 |

This table illustrates typical relative energy values for key stages in a computationally modeled SuFEx reaction, based on data for analogous systems. The values are representative and serve to show the type of data generated through DFT studies. hmc.eduresearchgate.net

Modeling of SO₂ Insertion Processes in Aryl Sulfonyl Fluoride Synthesis

While many mechanistic studies focus on the reactivity of the S-F bond, computational modeling is also vital for understanding the synthesis of aryl sulfonyl fluorides themselves. A key modern method involves the insertion of sulfur dioxide (SO₂) into a precursor molecule.

One such strategy is the organophotocatalytic fluorosulfonylation of diaryliodonium salts, which serve as aryl radical precursors. nih.gov In this process, a sulfur dioxide adduct, such as DABSO (the adduct of 1,4-diazabicyclo[2.2.2]octane and SO₂), acts as the sulfonyl source. nih.govmdpi.com Computational modeling, specifically DFT, can be employed to elucidate the proposed radical mechanism. This involves calculating the energetics of key steps, including the generation of the aryl radical, its trapping by SO₂, and the subsequent fluorination to yield the final aryl sulfonyl fluoride product. mdpi.com

Another synthetic route that can be modeled is the palladium-catalyzed conversion of aryl iodides to aryl sulfonyl fluorides using DABSO as the SO₂ surrogate and an electrophilic fluorine source like Selectfluor. acs.org DFT calculations would be crucial to map the catalytic cycle, identifying the structures and energies of palladium intermediates, transition states for oxidative addition, SO₂ insertion, and reductive elimination. For a substrate like 6-cyanopyridine, these models would clarify how the electronic properties of the heterocyclic ring influence each step of the catalytic process.

| Step | Process Description | Information Gained from Modeling |

|---|---|---|

| 1 | Generation of Aryl Radical | Energy required for homolytic cleavage of the aryl-iodonium bond. |

| 2 | Radical SO₂ Insertion | Activation barrier for the reaction between the aryl radical and SO₂ to form an arylsulfonyl radical (ArSO₂•). |

| 3 | Fluorination | Mechanism and energetics of the reaction between the ArSO₂• radical and the fluorine source to form the ArSO₂F product. |

| 4 | Catalyst Regeneration | Pathway for the photocatalyst to return to its ground state. mdpi.com |

Machine Learning Approaches for Reactivity Prediction and Optimization

Machine learning (ML) has emerged as a transformative tool in chemistry for navigating complex, multidimensional reaction spaces and predicting chemical reactivity. ucla.edu For this compound, ML algorithms, particularly random forest models, can be trained to predict the outcomes of reactions, such as yield or selectivity, with high accuracy. ucla.eduprinceton.edu

This approach involves creating a large dataset from high-throughput experimentation (HTE), where reactions of this compound are run under a wide variety of conditions (e.g., different nucleophiles, bases, solvents, and temperatures). ucla.eduucla.edu Each reaction component and condition is broken down into a series of numerical descriptors or "features." ucla.eduresearchgate.net These features can include calculated quantum chemical properties (derived from DFT), such as electrostatic charges and molecular orbital energies, as well as categorical identifiers like the type of base used. ucla.edu

The ML model is trained on this dataset to identify the complex, non-linear relationships between the input features and the resulting reaction yield. researchgate.netresearchgate.net Once trained, the model can predict the performance of a reaction for a completely new substrate or set of conditions a priori. ucla.edunih.gov This predictive power allows chemists to bypass extensive trial-and-error optimization, instead using the model to identify the most promising conditions for achieving a high yield, thereby accelerating research and development. acs.org

| Descriptor Category | Example Features | Source |

|---|---|---|

| Sulfonyl Fluoride Properties | Electrostatic charge on sulfur atom, S-F bond length, LUMO energy. | DFT Calculation |

| Nucleophile Properties | Steric parameters (e.g., cone angle), HOMO energy, pKa. | DFT Calculation / Tabulated Data |

| Base Properties | pKa, categorical identifier (e.g., organic vs. inorganic). | Tabulated Data / Categorical |

| Reaction Conditions | Temperature, concentration, solvent dielectric constant. | Experimental Parameters |

This table provides examples of features that would be used to train a machine learning model to predict reaction outcomes, based on descriptors used in published studies. ucla.eduresearchgate.net

Chemical Transformations and Derivatizations Involving 6 Cyanopyridine 2 Sulfonyl Fluoride

SuFEx-Mediated Bond Formations

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is a powerful class of click reactions that utilizes the S-F bond as a reliable connective handle. sigmaaldrich.com For a compound like 6-cyanopyridine-2-sulfonyl fluoride, this chemistry provides efficient pathways to form new bonds with nitrogen, oxygen, and carbon nucleophiles.

The reaction of sulfonyl fluorides with primary or secondary amines is a fundamental SuFEx transformation that yields sulfonamides, a structural motif prevalent in pharmaceuticals. theballlab.comekb.eg While sulfonyl fluorides are less reactive than their sulfonyl chloride counterparts, their reaction with amines can be facilitated using specific activation methods. theballlab.comnih.gov

One effective strategy involves the use of Lewis acids, such as calcium triflimide (Ca(NTf₂)₂), to activate the sulfonyl fluoride towards nucleophilic attack by the amine. nih.gov A more recent advancement employs a combination of Ca(NTf₂)₂ and a base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), which allows the reaction to proceed rapidly at room temperature for a diverse range of amines and sulfonyl fluorides. nih.govclaremont.edu Given its structure as an electron-deficient heteroaryl sulfonyl fluoride, this compound is expected to be a highly competent substrate for these transformations. theballlab.com

Table 1: Representative Conditions for Sulfonamide Synthesis from Sulfonyl Fluorides

| Catalyst/Activator | Amine Nucleophile | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Ca(NTf₂)₂ | Primary & Secondary Amines | tert-Amyl alcohol | 60 °C | Good to Excellent | nih.gov |

| Ca(NTf₂)₂ / DABCO | Primary & Secondary Amines, Aniline, Ammonia | Not specified | Room Temp | Excellent | nih.govclaremont.edu |

The formation of sulfonate esters from this compound can be achieved through reactions with oxygen nucleophiles. While direct reaction with alcohols (alcoholysis) is possible, a more common and efficient method involves the use of silyl (B83357) ethers. nih.gov In this approach, the alcohol is first converted to a silyl ether (e.g., a trimethylsilyl (B98337) ether), which then reacts with the sulfonyl fluoride in a SuFEx process. The high strength of the newly formed silicon-fluoride (Si-F) bond provides a strong thermodynamic driving force for the reaction. nih.gov This transformation is a key strategy for creating O-S linkages and is particularly useful in contexts where the parent alcohol may be sensitive to other reaction conditions. Aliphatic sulfonyl fluorides have been shown to react with catalytic serine residues in proteins to form stable sulfonic esters, highlighting the utility of this bond formation in biological contexts. enamine.net

While N-S and O-S bond formations are the most common SuFEx reactions, strategies for creating carbon-sulfur (C-S) bonds from sulfonyl fluorides are also emerging. One approach involves the olefination of aldehydes using reagents like methanedisulfonyl fluoride, which generates β-arylethenesulfonyl fluorides. nih.gov More recently, a general method has been developed that turns sulfonyl fluorides into sulfur(VI) radicals through a combination of an organosuperbase (like DBU) and photoredox catalysis. nih.gov This sulfonyl radical can then add to alkenes to form a new C-S bond, yielding vinyl sulfones. This advanced strategy could potentially be applied to this compound to access novel vinyl sulfone derivatives. nih.gov

The formation of a nitrogen-sulfur (N-S) bond is a cornerstone of the derivatization of this compound. This is achieved directly through the amination reactions discussed in section 4.1.1. The product of this reaction is a sulfonamide, which contains a robust covalent bond between the nitrogen atom of the amine and the sulfur atom of the sulfonyl group. nih.govnih.gov This reaction is highly reliable and represents a primary pathway for incorporating the 6-cyanopyridine-2-sulfonyl moiety into a wide array of molecules. nih.gov

The creation of an oxygen-sulfur (O-S) bond from this compound is accomplished via its reaction with oxygen nucleophiles, as detailed in section 4.1.2. The resulting sulfonate ester linkage is a key connective motif. The SuFEx reaction between a sulfonyl fluoride and a silyl ether is a particularly effective method for forging this bond, driven by the formation of a stable Si-F bond. nih.gov This transformation is crucial for connecting the 6-cyanopyridine-2-sulfonyl group to phenols and alcohols.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov While this compound itself may not be a direct component in classical MCRs like the Ugi or Passerini reactions, its derivatives are of significant interest. For example, the sulfonamides generated via the amination reaction (see 4.1.1) can be designed to act as components in subsequent MCRs. It has been shown that sulfonamides can be used as the amine component in Ugi-type reactions. mdpi.com This two-step strategy—SuFEx amination followed by an MCR—provides a powerful and modular platform for rapidly generating libraries of complex, drug-like molecules built around the 6-cyanopyridine-2-sulfonyl core.

Intramolecular Cyclization Reactions

While direct examples involving the intramolecular cyclization of this compound itself are not extensively documented in the provided search results, the broader class of cyanoalkylsulfonyl fluorides has been shown to undergo efficient intramolecular cyclization. A notable study discloses a one-pot method for the synthesis of spirocyclic β- or γ-sultams from novel sp3-enriched cyanoalkylsulfonyl fluorides. nih.gov This process involves the reduction of the nitrile group, followed by the sulfonylation of the resulting amino group under mild conditions, using sodium borohydride (B1222165) and nickel(II) chloride hexahydrate in methanol. nih.gov The cyclization proceeds with considerable efficiency, achieving yields between 48% and 84% across ten examples, and has been successfully scaled up to a 30-gram scale. nih.gov The cyanoalkylsulfonyl fluoride precursors for these reactions can be synthesized through methods such as S-nucleophilic substitution in β-functionalized alkanenitriles or double alkylation of α-alkylthioacetonitrile, followed by oxidative chlorination and subsequent reaction with potassium bifluoride. nih.gov

Table 1: Intramolecular Cyclization of Cyanoalkylsulfonyl Fluorides

| Reactant | Product | Reagents and Conditions | Yield (%) | Reference |

| sp3-enriched cyanoalkylsulfonyl fluorides | Spirocyclic β- or γ-sultams | NaBH₄, NiCl₂·6H₂O in MeOH | 48-84 | nih.gov |

Alkene Functionalization via Sulfonyl Fluoride Chemistry

The reactivity of the sulfonyl fluoride group enables various transformations for the functionalization of alkenes. These methods provide access to a range of valuable organosulfur compounds.

The generation of a fluorosulfonyl radical (•SO₂F) and its subsequent addition to unsaturated systems like alkenes is an emerging and powerful strategy for synthesizing sulfonyl fluorides. researchgate.netresearchgate.net A recently developed method utilizes a bench-stable benzimidazolium fluorosulfonate cationic salt reagent for the radical fluorosulfonylation of unsaturated hydrocarbons, offering good yields and high stereoselectivity. researchgate.net This approach provides a practical and operationally simple protocol for generating the highly active •SO₂F radical, which can be challenging to produce from the inert SO₂F₂ gas due to the high homolytic bond dissociation energy of the S(VI)-F bond. researchgate.net Another strategy involves the photoredox-catalyzed generation of FSO₂ radicals from SO₂FCl, which then add to alkenes. nih.gov

Cooperative organosuperbase activation and photoredox catalysis have also been employed to convert sulfonyl fluorides into S(VI) radicals, which can then react with alkenes to form vinyl sulfones with excellent E-selectivity under mild conditions. nih.gov This method has been applied to the synthesis of functional polymers and dyes. nih.gov

Radical hydro-fluorosulfonylation of alkenes has been established as a viable method for the synthesis of aliphatic sulfonyl fluorides. researchgate.net One approach employs a 1-fluorosulfonyl benzoimidazolium triflate salt as a fluorosulfonyl radical precursor, with oxygen-doped anthanthrene (B94379) as the photocatalyst and 1,4-cyclohexadiene (B1204751) as a hydrogen donor. researchgate.net This metal-free method proceeds under mild conditions and is applicable to the late-stage functionalization of complex molecules. researchgate.net

An electroreductive strategy has also been developed for the radical hydroxyl fluorosulfonylation of alkenes using sulfuryl chlorofluoride and molecular oxygen from the air. nih.gov This protocol exhibits broad scope and good scalability, providing access to diverse β-hydroxy sulfonyl fluorides which can be further transformed into other valuable compounds. nih.gov

Alkenyl sulfonyl fluorides can be synthesized through various methods, often involving palladium-catalyzed reactions. One such method prepares cyclic alkenylsulfonyl fluorides from the corresponding alkenyl triflates. nih.gov This process involves a palladium-catalyzed sulfur dioxide insertion using the surrogate reagent DABSO to form a sulfinate, which is then trapped with an electrophilic fluorine source to yield the sulfonyl fluoride. researchgate.netnih.gov This transformation tolerates a wide range of functional groups. nih.gov The resulting densely functionalized cyclic alkenylsulfonyl fluorides can undergo further derivatization reactions, including substitution at the sulfur atom, conjugate addition, and N-functionalization. nih.gov

Deoxyfluorination Reactions Utilizing Pyridine (B92270) Sulfonyl Fluorides as Reagents

Pyridine sulfonyl fluorides, including this compound and its analogues like PyFluor (2-pyridinesulfonyl fluoride), have emerged as important reagents for deoxyfluorination, offering advantages over traditional reagents. acsgcipr.orgucla.edusigmaaldrich.com

Pyridine sulfonyl fluorides, such as PyFluor, are effective reagents for the conversion of a broad range of primary and secondary alcohols to their corresponding alkyl fluorides. sigmaaldrich.comresearchgate.netyoutube.com These reagents are noted for their high chemical and thermal stability, low cost, and selectivity, often minimizing the formation of elimination byproducts that can complicate purification with other deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride). acsgcipr.orgucla.eduacs.org

The reaction mechanism involves the activation of the alcohol by the pyridine sulfonyl fluoride in the presence of a strong, non-nucleophilic base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene), to form a sulfonate ester intermediate. acsgcipr.orgresearchgate.netacs.org This intermediate is then converted to the alkyl fluoride product via a nucleophilic substitution by the fluoride ion, proceeding with an inversion of stereochemistry. researchgate.net The reaction is not highly dependent on the solvent, with toluene (B28343) and cyclic ethers generally performing well. researchgate.net

The versatility of this methodology is demonstrated by its tolerance of a wide array of functional groups and its successful application in the late-stage deoxyfluorination of complex molecules, including amino acid derivatives, carbohydrates, and steroids. acsgcipr.orgresearchgate.net While reaction times can be longer and require basic conditions, the enhanced safety profile and ease of preparation make this a valuable method for preparatory scale fluorinations. acsgcipr.orgacs.org

Table 2: Deoxyfluorination of Alcohols using Pyridine Sulfonyl Fluoride Analogues

| Substrate (Alcohol) | Reagent | Base | Product (Alkyl Fluoride) | Key Features | Reference |

| Primary and Secondary Alcohols | PyFluor | DBU or MTBD | Corresponding Alkyl Fluoride | High selectivity, minimal elimination, broad functional group tolerance | sigmaaldrich.comresearchgate.net |

| Benzylic Alcohol | 3-CF₃-Pyridine Sulfonyl Fluoride | BTPP | Benzylic Fluoride | High yield | ucla.edu |

| Cyclobutanol | PBSF | MTBD | Cyclic Fluoride | Effective for less reactive alcohols | ucla.edu |

Deoxyfluorinated Amidation and Esterification of Carboxylic Acids

While specific studies detailing the use of this compound for deoxyfluorinated amidation and esterification are not extensively documented, the methodology is well-established for the parent compound, pyridine-2-sulfonyl fluoride (PyFluor). This process represents a powerful strategy for activating carboxylic acids under mild conditions. rsc.org The reaction proceeds via an in situ formation of a highly reactive acyl fluoride intermediate, which is then readily converted to the corresponding amide or ester upon reaction with a nucleophile.

The general mechanism involves the activation of a carboxylic acid with the pyridine sulfonyl fluoride reagent, typically in the presence of a base. The resulting acyl fluoride is a potent acylating agent that can react with a wide range of amines and alcohols to form amide and ester bonds, respectively. This one-pot procedure is highly efficient and serves as a valuable alternative to traditional coupling reagents. rsc.org The presence of the 6-cyano group on the pyridine ring is expected to enhance the electrophilicity of the sulfur atom, potentially accelerating the initial activation step.

General Reaction Scheme:

Activation: R-COOH + 6-CN-Py-2-SO₂F → [R-COF] + 6-CN-Py-2-SO₃H

Amidation: [R-COF] + R'R''NH → R-CONR'R'' + HF

Esterification: [R-COF] + R'OH → R-COOR' + HF

The utility of this methodology is demonstrated by the successful synthesis of various amides and esters from structurally diverse carboxylic acids and nucleophiles using the parent PyFluor system.

Table 1: Representative Examples of Deoxyfluorinated Amidation and Esterification using Pyridine-2-sulfonyl Fluoride

| Carboxylic Acid | Nucleophile | Product |

| Benzoic Acid | Benzylamine | N-Benzylbenzamide |

| Phenylacetic Acid | Morpholine | 2-Phenyl-1-morpholinoethan-1-one |

| (S)-Boc-Proline | Methanol | (S)-1-Boc-2-(methoxycarbonyl)pyrrolidine |

| Cinnamic Acid | Phenol | Phenyl Cinnamate |

This table presents representative transformations using the parent pyridine-2-sulfonyl fluoride system. Specific yields for the 6-cyano derivative are not available in the cited literature.

Cycloaddition Chemistry with Pyridine Sulfonyl Fluorides

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The electron-deficient nature of the pyridine ring in this compound, enhanced by two strongly electron-withdrawing groups, suggests its potential utility in cycloaddition chemistry, particularly as a dienophile or dipolarophile.

However, specific examples of [4+2] or [3+2] cycloaddition reactions directly involving the pyridine ring or the sulfonyl fluoride group of this compound are not prominently featured in current literature. Theoretically, the C=N or C=C bonds within the pyridine ring could participate in Diels-Alder or other cycloaddition reactions with electron-rich dienes. The high degree of aromaticity of the pyridine ring presents a significant energy barrier for such dearomatizing transformations, often requiring harsh conditions or photochemical activation.

For instance, photochemical [2+2] cycloadditions have been observed in related pyridine-containing systems, though not specifically with sulfonyl fluoride derivatives under thermal conditions. rsc.org The development of catalytic systems that can lower the activation barrier for cycloadditions involving such deactivated heteroaromatics remains an active area of research.

Selective Functional Group Transformations on the Pyridine Ring System

The presence of multiple reactive sites in this compound allows for selective chemical modifications, enabling the synthesis of a diverse array of derivatives. These transformations can target the cyano group, the sulfonyl fluoride moiety, or the pyridine ring itself.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups. While the sulfonyl fluoride is a powerful withdrawing group, it can also act as a leaving group under certain conditions. More commonly, other leaving groups (like halides) on the pyridine ring can be displaced by nucleophiles. For derivatives of pyridine-2-sulfonyl fluoride, SNAr reactions provide a pathway to further functionalize the ring. smolecule.com

Modification of the Cyano Group: The cyano group is a versatile functional handle that can undergo a variety of transformations.

Reduction: The nitrile can be selectively reduced to a primary amine (aminomethyl group) using various reducing agents such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reductants (e.g., LiAlH₄). This transformation provides access to aminopyridine derivatives while potentially preserving the sulfonyl fluoride group under controlled conditions.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (picolinic acid derivative) or an amide. The choice of conditions is critical to avoid concomitant hydrolysis of the sulfonyl fluoride moiety.

Table 2: Potential Selective Transformations on the this compound Scaffold

| Reagent(s) | Targeted Group | Product Functional Group |

| H₂, Pd/C or Raney Ni | Cyano Group | 6-(Aminomethyl)pyridine-2-sulfonyl fluoride |

| H₂O, H⁺ or OH⁻ | Cyano Group | 6-Carboxypyridine-2-sulfonyl fluoride |

| Nu:⁻ (e.g., RO⁻, R₂N⁻) on a halo-substituted precursor | Pyridine Ring (C-X) | 6-Cyano-X-alkoxy/amino-pyridine-2-sulfonyl fluoride |

This table outlines potential selective reactions based on established chemical principles for the functional groups present.

Applications of 6 Cyanopyridine 2 Sulfonyl Fluoride As a Versatile Building Block

Role in Complex Organic Molecule Synthesis

6-Cyanopyridine-2-sulfonyl fluoride (B91410) serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. The sulfonyl fluoride group is a stable yet reactive electrophile, making it an ideal "warhead" for covalent inhibitors that can form strong, permanent bonds with specific amino acid residues in target proteins. This property is highly sought after in drug discovery for achieving enhanced potency and prolonged duration of action.

The compound's utility is exemplified in the construction of libraries of small molecules designed to target specific enzymes. For instance, it has been used as a foundational scaffold for developing inhibitors of histone deacetylases (HDACs), which are significant targets in cancer therapy. By undergoing nucleophilic substitution reactions, the sulfonyl fluoride moiety can be readily converted into sulfonamides, sulfonic esters, and other derivatives, allowing for the systematic exploration of structure-activity relationships.

Furthermore, the general class of sulfonyl fluorides has been instrumental in creating a variety of bioactive compounds. Their synthesis has been advanced through various methods, including copper-catalyzed fluorosulfonylation of aryldiazonium salts and transformations from sulfonamides, which has broadened the accessibility and application of these valuable reagents in complex synthesis. ccspublishing.org.cn

Integration into Polymeric Materials and Surface Modifications

The reactivity of the sulfonyl fluoride group, particularly through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has opened avenues for its integration into polymeric materials and for surface modifications. researchgate.net SuFEx provides a highly efficient and reliable method for creating robust chemical linkages. This has been leveraged to synthesize novel polymers such as polysulfates and polysulfonates, which exhibit excellent mechanical properties and chemical stability, making them suitable for engineering applications. nih.gov

While direct applications of 6-cyanopyridine-2-sulfonyl fluoride in polymerization are still an emerging area, the principles established with other sulfonyl fluorides demonstrate its potential. For example, bifluoride salts have been shown to be powerful catalysts for the SuFEx reaction between aryl silyl (B83357) ethers and sulfonyl fluorides, enabling the production of high molecular weight polymers with narrow polydispersity. nih.gov This methodology could potentially be adapted for monomers derived from this compound to create polymers with specific functionalities imparted by the cyanopyridine unit.

In the realm of surface modification, SuFEx chemistry has been successfully employed to functionalize surfaces, such as those of carbon fibers. researchgate.net This process allows for the covalent grafting of molecules onto a surface, altering its properties, such as adhesion and wettability. The sulfonyl fluoride group acts as a reactive handle to anchor desired molecules, and this technique could be extended using this compound to introduce specific chemical or electronic properties to various material surfaces. researchgate.net

Table 1: Polymerization Methods Involving Sulfonyl Fluorides This table is generated based on data from the text.

| Polymerization Technique | Monomers | Catalyst | Resulting Polymer | Key Features |

|---|---|---|---|---|

| SuFEx Polymerization | Aryl Silyl Ethers and Aryl Fluorosulfates/Alkyl Sulfonyl Fluorides | Bifluoride Salts (e.g., Q+[FHF]−) | Polysulfates and Polysulfonates | High molecular weight, narrow polydispersity, good functional group tolerance. nih.gov |

Development of Chemical Probes and Tags for Biological Systems

The sulfonyl fluoride moiety is a privileged electrophile in chemical biology for the development of activity-based probes and covalent inhibitors. acs.org Unlike more common electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including tyrosine, lysine, histidine, serine, and threonine. acs.orgnih.gov This expanded reactivity profile allows for the targeting of a wider array of proteins.

This compound and related compounds are used to design chemical probes that can covalently label the active sites of enzymes. This enables researchers to identify and characterize new drug targets, study enzyme function, and understand disease mechanisms at a molecular level. nih.gov The stability of the sulfonyl fluoride group under physiological conditions, combined with its context-dependent reactivity within a protein's binding pocket, makes it an excellent tool for such applications.

For example, sulfonyl fluoride-containing probes have been instrumental in the study of proteases and other enzyme classes. nih.gov By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) handle, into the probe's structure, researchers can visualize, isolate, and identify the protein targets within complex biological mixtures like cell lysates. This approach has been crucial in validating drug targets and understanding the molecular pharmacology of various compounds. nih.gov

Application in Radiochemistry for Isotopic Labeling (e.g., ¹⁸F-labeling)

In the field of nuclear medicine, particularly Positron Emission Tomography (PET), the introduction of the fluorine-18 (B77423) (¹⁸F) isotope into biologically active molecules is of paramount importance. Sulfonyl fluorides have emerged as valuable precursors and synthons for ¹⁸F-labeling. ccspublishing.org.cn The synthesis of [¹⁸F]sulfonyl fluorides can be achieved through nucleophilic substitution of the corresponding sulfonyl chlorides with [¹⁸F]fluoride. ccspublishing.org.cn

These ¹⁸F-labeled sulfonyl fluorides can then be used to label biomolecules, such as peptides and proteins, for PET imaging. ccspublishing.org.cn The stability of the resulting S-¹⁸F bond under physiological conditions is a key advantage. This methodology has been applied to develop PET tracers for a variety of biological targets, enabling the non-invasive visualization and quantification of physiological processes in vivo.

The versatility of this approach is highlighted by the development of bifunctional ¹⁸F-labeled sulfonyl fluorides. These molecules contain both the ¹⁸F-sulfonyl fluoride group for PET detection and another reactive group that can be conjugated to a biomolecule of interest. This strategy allows for the ¹⁸F-labeling of molecules that are not easily fluorinated directly. ccspublishing.org.cn

Synthesis of Pharmaceutically Relevant Scaffolds and Agrochemicals

The cyanopyridine scaffold is a common structural motif in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of the cyano group and the pyridine (B92270) ring can impart desirable pharmacokinetic and pharmacodynamic properties. This compound serves as a key building block for introducing this valuable scaffold into new molecular entities.

The reactivity of the sulfonyl fluoride group allows for its conversion into a variety of other functional groups, such as sulfonamides, which are prevalent in many approved drugs. This chemical versatility enables the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery and agrochemical research programs. The compound's dual functionality allows for sequential or orthogonal chemical modifications, further expanding its utility in creating complex and diverse molecular architectures.

Contributions to Electrolyte Development (e.g., Precursor to Lithium Sulfonates)

A recent and innovative application of heterocyclic sulfonyl fluorides is in the development of advanced electrolytes for lithium batteries. Patent literature describes the use of such compounds as additives in electrolyte compositions to improve the performance of electrochemical cells. google.com Specifically, these additives can enhance cycle life, capacity retention, and storage stability of lithium-ion batteries. google.com

The sulfonyl fluoride group can be hydrolyzed to the corresponding sulfonic acid, which can then be converted to a lithium sulfonate salt. These sulfonates can act as additives or even as the primary conducting salt in the electrolyte. The incorporation of the cyanopyridine moiety into the electrolyte can influence the formation of the solid electrolyte interphase (SEI) on the electrode surfaces, which is critical for battery stability and longevity. While the direct use of this compound is not explicitly detailed, the general class of heterocyclic sulfonyl fluorides is highlighted for this application, suggesting a promising future direction for this compound. google.com

Table 2: Research Findings on Sulfonyl Fluorides in Electrolytes This table is generated based on data from the text.

| Application Area | Compound Class | Proposed Function | Potential Benefits |

|---|

Emerging Applications in Diverse Scientific Disciplines

The most significant emerging application for this compound and related compounds is undoubtedly within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net Introduced by K. Barry Sharpless and coworkers, SuFEx has been hailed as a next-generation click reaction due to the unique reactivity and stability of the S-F bond. sigmaaldrich.com This has profound implications across multiple scientific disciplines.

In materials science, SuFEx allows for the efficient and modular construction of novel polymers and the functionalization of material surfaces, as discussed earlier. researchgate.netnih.gov In chemical biology and drug discovery, SuFEx provides a powerful tool for creating covalent probes and inhibitors with high specificity. acs.orgnih.gov The reliability and broad scope of the SuFEx reaction are enabling the rapid assembly of complex molecular architectures from simple, modular building blocks. sigmaaldrich.com As the library of SuFEx-able hubs expands, the potential applications for versatile connectors like this compound will continue to grow, solidifying its role as a key player in modern chemical synthesis and beyond. researchgate.net

Advanced Research Directions and Future Perspectives

Expansion of Reaction Scope and Substrate Generality for Pyridine (B92270) Sulfonyl Fluorides

The utility of a synthetic building block is directly proportional to the breadth of chemical transformations it can undergo. For pyridine sulfonyl fluorides like 6-Cyanopyridine-2-sulfonyl fluoride (B91410), a key area of ongoing research is the expansion of their reaction scope beyond traditional nucleophilic substitution.

Recent breakthroughs have demonstrated that the sulfonyl fluoride group on a pyridine ring can act as a leaving group in transition-metal-catalyzed cross-coupling reactions. A notable example is the Suzuki-Miyaura cross-coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with a variety of hetero(aryl) boronic acids and their pinacol (B44631) esters. nih.govnih.govbohrium.com These reactions, typically catalyzed by palladium complexes such as Pd(dppf)Cl2, can proceed under relatively mild conditions, tolerating both water and oxygen, to generate 2-arylpyridines in modest to good yields. nih.govnih.gov This transformation opens up new avenues for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals. The electronic nature of the pyridine ring, influenced by substituents like the cyano group in 6-Cyanopyridine-2-sulfonyl fluoride, is expected to play a significant role in the efficiency and scope of these cross-coupling reactions.

Beyond cross-coupling, the sulfonyl fluoride moiety is a versatile handle for introducing other functionalities. Nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonic esters, and thioesters, respectively, are well-established. For this compound, the electron-withdrawing nature of the cyano group is anticipated to enhance the electrophilicity of the sulfonyl group, potentially facilitating these reactions.

Development of Novel Catalytic Systems for Enhanced Efficiency and Sustainability

The synthesis of sulfonyl fluorides has traditionally relied on methods that can be harsh and generate significant waste. Modern synthetic chemistry is increasingly focused on developing more efficient and sustainable catalytic systems.

Photoredox Catalysis: A promising frontier is the use of photoredox catalysis to access sulfonyl fluorides under mild conditions. nih.govnih.govchemrxiv.org These methods often involve the generation of radical intermediates from readily available starting materials. For instance, a metal-free, photoredox-catalyzed three-component assembly of aryl sulfonyl fluorides has been reported, utilizing KHF2 as a fluorine source. nih.gov This approach has shown good functional group tolerance and is suitable for late-stage fluorosulfonylation of complex molecules. nih.gov The application of such methods to the synthesis of this compound could offer a more environmentally benign alternative to traditional routes.

Electrochemical Synthesis: Electrochemistry represents another powerful tool for the sustainable synthesis of sulfonyl fluorides. tue.nlacs.orgrsc.orgconsensus.appacs.org Electrochemical oxidative coupling of thiols and potassium fluoride has been demonstrated as a mild and environmentally friendly approach. acs.orgconsensus.app This method avoids the need for stoichiometric chemical oxidants and can be applied to a broad range of substrates, including heteroaromatic thiols, which are precursors to compounds like this compound. mdpi.com The main byproduct is often sulfonic acid, resulting from hydrolysis or further oxidation. acs.org

The development of these novel catalytic systems is crucial for the large-scale and environmentally responsible production of pyridine sulfonyl fluorides, making them more accessible for various applications.

Strategies for Stereoselective and Regioselective Transformations

The introduction of chirality and the precise control of substituent placement are paramount in the synthesis of bioactive molecules. For pyridine sulfonyl fluorides, research is moving towards developing sophisticated strategies for stereoselective and regioselective transformations.

Stereoselective Synthesis: The synthesis of chiral sulfonyl fluorides is an emerging area of research. nih.govthieme.de While methods for the asymmetric synthesis of related chiral sulfur(VI) compounds like sulfoximines and sulfonimidoyl fluorides are being developed, the direct asymmetric synthesis of sulfonyl fluorides remains a challenge. nih.govthieme.denih.govacs.org Future efforts will likely focus on the design of novel chiral catalytic systems to achieve this goal. The development of an enantiopure bifunctional S(VI) reagent for the asymmetric synthesis of related sulfur compounds provides a blueprint for future reagent design in this area. nih.govthieme.de

Regioselective Functionalization: The selective functionalization of the pyridine ring is another critical aspect. Direct C-H functionalization of pyridines is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. acs.orgrsc.orgnih.gov While the electron-poor nature of the pyridine ring presents a challenge, various methods are being explored. rsc.org For a molecule like this compound, regioselective C-H functionalization at other positions on the pyridine ring would provide a powerful tool for generating a library of structurally diverse compounds for screening and optimization.

Bio-inspired and Biocatalytic Approaches in Sulfonyl Fluoride Chemistry

Nature often provides the inspiration for the development of new chemical reactions and catalysts. The application of bio-inspired and biocatalytic methods to sulfonyl fluoride chemistry is a nascent but promising field.

While specific examples involving this compound are not yet prevalent, the general principles of biocatalysis are being explored for the synthesis of related compounds. The use of enzymes to catalyze the formation of sulfonyl fluorides could offer unparalleled selectivity and sustainability.

More established is the use of sulfonyl fluorides, including pyridine derivatives, as probes and inhibitors in chemical biology. rsc.orgenamine.net The sulfonyl fluoride moiety can act as a "warhead," forming covalent bonds with nucleophilic amino acid residues (such as serine, threonine, lysine, and tyrosine) in the active sites of enzymes. rsc.org This property makes compounds like this compound valuable tools for enzyme inhibition, target identification, and the study of protein-protein interactions. rsc.org The design of such probes is often bio-inspired, mimicking the structure of natural substrates or ligands.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methods from the laboratory to industrial-scale production often benefits from the adoption of modern technologies like flow chemistry and automated synthesis.

Flow Chemistry: Continuous flow chemistry offers several advantages for the synthesis of sulfonyl fluorides, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. researchgate.netresearchgate.netrsc.org The synthesis of sulfonyl chlorides, precursors to sulfonyl fluorides, has been successfully demonstrated in a continuous flow setup. rsc.org Electrochemical synthesis of sulfonyl fluorides has also been adapted to flow conditions, which can be particularly useful for handling volatile or unstable intermediates. researchgate.net The integration of flow chemistry for the synthesis of this compound could lead to more efficient and scalable production processes.

Automated Synthesis: Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of existing ones. These platforms can be used to rapidly screen different catalysts, solvents, and reaction conditions for the synthesis of pyridine sulfonyl fluorides. Furthermore, automated systems can be employed to generate libraries of derivatives of this compound for biological screening, significantly speeding up the drug discovery process.

Rational Design of New Pyridine Sulfonyl Fluoride Reagents with Tunable Reactivity

The development of new reagents with tailored properties is a cornerstone of synthetic innovation. For pyridine sulfonyl fluorides, a key goal is the rational design of reagents with tunable reactivity to suit specific applications.

A prime example of this is the development of Pyridine-2-sulfonyl fluoride, commercially known as PyFluor. acs.orgucla.edutcichemicals.comresearchgate.net PyFluor was designed as a low-cost, stable, and selective deoxyfluorination reagent, offering an alternative to traditional reagents like DAST. acs.orgucla.edu Its development was driven by the need for a reagent that minimizes elimination side products and is safe to handle. acs.org

The reactivity of pyridine sulfonyl fluorides can be tuned by altering the electronic properties of the pyridine ring through the introduction of various substituents. The cyano group in this compound, for instance, is expected to increase the electrophilicity of the sulfonyl fluoride group. By systematically varying the substituents on the pyridine ring, a library of reagents with a spectrum of reactivities could be developed. Data-driven approaches are now being used to guide the discovery of next-generation deoxyfluorination reagents with enhanced reactivity and improved physical properties. chemrxiv.org

Interdisciplinary Research with Materials Science and Chemical Biology for Advanced Applications

The unique properties of pyridine sulfonyl fluorides position them at the interface of chemistry, materials science, and chemical biology, opening up exciting opportunities for interdisciplinary research.

Materials Science: The SuFEx click chemistry, for which sulfonyl fluorides are key components, has found applications in polymer chemistry. nih.gov The robust nature of the sulfonate ester linkage formed in SuFEx reactions makes it suitable for creating novel polymers with unique properties. Pyridine-containing polymers are of interest for their potential applications in electronics, catalysis, and as ligands for metal complexes. The bifunctional nature of compounds like this compound (with both the sulfonyl fluoride and cyano groups available for further reactions) makes them attractive monomers for the synthesis of functional polymers.

Chemical Biology: As previously mentioned, sulfonyl fluorides are invaluable tools in chemical biology. rsc.orgenamine.net They serve as covalent probes to study enzyme function and as warheads in the design of targeted covalent inhibitors. rsc.org The pyridine scaffold is a common feature in many bioactive molecules, and incorporating a sulfonyl fluoride group onto this scaffold, as in this compound, can generate potent and selective enzyme inhibitors. These compounds can be used for target identification and validation, mapping enzyme binding sites, and developing new therapeutic agents. rsc.org

The continued exploration of pyridine sulfonyl fluorides in these interdisciplinary areas is expected to lead to the development of advanced materials with novel properties and new tools to unravel the complexities of biological systems.

常见问题

Q. What are the recommended methods for synthesizing 6-cyanopyridine-2-sulfonyl fluoride, and how can purity be ensured?

Synthesis typically involves sulfonylation of pyridine derivatives followed by fluorination. A common approach is reacting 6-chloropyridine-2-sulfonyl chloride with potassium cyanide under controlled conditions, followed by fluorination using KF or AgF. Purity is validated via HPLC (≥98%) and NMR (¹H/¹³C, ¹⁹F) to confirm the absence of unreacted intermediates or byproducts. Thermal gravimetric analysis (TGA) ensures stability during synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹⁹F NMR : To confirm the presence of the sulfonyl fluoride group (δ ~40-50 ppm).

- IR Spectroscopy : Peaks at ~1350-1400 cm⁻¹ (S=O stretching) and ~500-600 cm⁻¹ (S-F stretching).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns. Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in structural assignments .

Q. How should researchers handle stability challenges during storage of sulfonyl fluoride compounds?

Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., acetonitrile, DMF) for dissolution. Regular stability checks via ¹⁹F NMR detect decomposition (e.g., hydrolysis to sulfonic acid). Desiccants like molecular sieves are recommended in storage vials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

Discrepancies often arise from solvent polarity and nucleophile strength. For example, in polar aprotic solvents (DMF, DMSO), the sulfonyl fluoride reacts rapidly with amines but shows inertness toward weaker nucleophiles (e.g., alcohols). Controlled kinetic studies under varying conditions (pH, temperature) and computational modeling (DFT) help clarify mechanistic pathways and transition states .

Q. How can computational methods predict the reactivity of this compound in complex reaction systems?